

Technical Guide: Physicochemical Properties of 3,4-Dimethoxy-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 3,4-Dimethoxy-5-nitrobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3,4-Dimethoxy-5-nitrobenzaldehyde**, a key intermediate in various synthetic pathways. This document outlines its fundamental characteristics, detailed experimental protocols for property determination, and a logical workflow for its synthesis and characterization.

Core Physical Properties

3,4-Dimethoxy-5-nitrobenzaldehyde is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with two methoxy groups, a nitro group, and a formyl group. These functional groups dictate its chemical reactivity and physical properties.

Data Presentation

The quantitative physical data for **3,4-Dimethoxy-5-nitrobenzaldehyde** are summarized in the table below. It is important to note that while some properties are well-documented, specific experimental values for others, such as melting and boiling points, are not readily available in the surveyed literature.

Physical Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ NO ₅	[1]
Molecular Weight	211.17 g/mol	[1][2]
Appearance	Pale yellow solid	[2]
Melting Point	Not available	
Boiling Point	Not available (likely decomposes)	
Solubility	Expected to be soluble in polar organic solvents such as acetone, ethyl acetate, and dichloromethane, and sparingly soluble in water.	

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of a crystalline organic compound like **3,4-Dimethoxy-5-nitrobenzaldehyde**.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample consists of large crystals)

Procedure:

- Ensure the compound to be tested is completely dry. If necessary, dry the sample under a vacuum.
- If the sample is not a fine powder, gently grind a small amount using a mortar and pestle.^[3]
- Pack the dry, powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.^[4]
- Place the packed capillary tube into the heating block of the melting point apparatus.^[4]
- Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
- Allow the apparatus to cool.
- Using a fresh sample, heat the apparatus again, but at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).^[4]

Assessment of Solubility

Understanding the solubility of a compound is crucial for its purification, reaction setup, and formulation.

Apparatus:

- Small test tubes
- Graduated pipettes or micropipettes
- Spatula
- Vortex mixer (optional)
- A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

Procedure:

- Place approximately 10-20 mg of the solid compound into a series of clean, dry test tubes.
- To each test tube, add 1 mL of a different solvent.
- Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used to ensure thorough mixing.
- Observe the mixture. Classify the solubility as:
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Sparingly soluble: A small portion of the solid dissolves, but some remains undissolved.
 - Insoluble: The solid does not appear to dissolve at all.
- For compounds that are sparingly soluble or insoluble at room temperature, the test tube can be gently warmed to assess for any increase in solubility with temperature.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Sample holder (e.g., KBr pellet press or ATR accessory)
- Spatula
- Agate mortar and pestle
- Potassium bromide (KBr), IR grade

Procedure (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Analyze the spectrum for characteristic absorption bands corresponding to the functional groups of **3,4-Dimethoxy-5-nitrobenzaldehyde** (e.g., C=O stretch of the aldehyde, NO_2 stretches, C-O stretches of the methoxy groups, and aromatic C-H and C=C stretches).

^1H and ^{13}C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Apparatus:

- NMR Spectrometer
- NMR tubes
- Volumetric flasks and pipettes
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6) containing a reference standard (e.g., TMS)

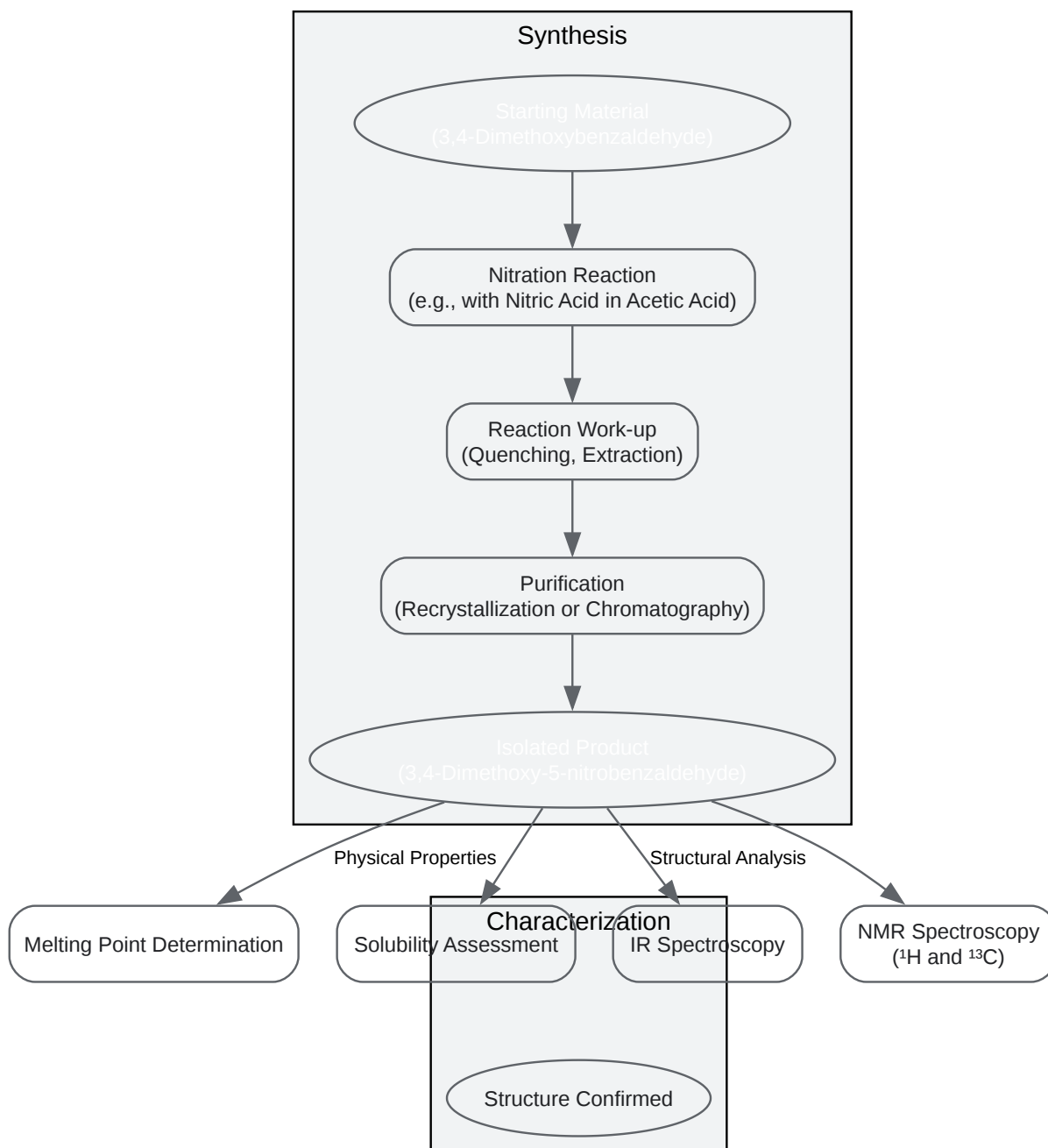
Procedure:

- Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
- Transfer the solution to a clean, dry NMR tube.
- Place the NMR tube in the spectrometer's probe.

- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- Process the spectra (Fourier transform, phase correction, and baseline correction).
- Analyze the spectra by examining the chemical shifts, integration (for ^1H NMR), and splitting patterns to assign the signals to the different protons and carbons in the molecule.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **3,4-Dimethoxy-5-nitrobenzaldehyde**.



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Caption: Workflow for Synthesis and Characterization.

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